6-chloro-1,2-dimethyl-1H-benzo[d]imidazole
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Description
6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 206.59 g/mol, and it is soluble in both water and ethanol. 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of other organic compounds and as a catalyst in some reactions.
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of “6-chloro-1,2-dimethyl-1H-benzo[d]imidazole”, has been found to have a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Functional Molecules
Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Antitumor Activity
Some imidazole derivatives, such as 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, have been synthesized and evaluated for antitumor activity against HeLa cancer cell line .
Blocking of AQ Signal Reception
In some research, it has been found that successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Development of Novel Drugs
Due to the increasing public health problems caused by Antimicrobial resistance (AMR) in drug therapy, there is a necessity for the development of a new drug that overcomes the AMR problems . Imidazole containing moiety occupied a unique position in heterocyclic chemistry , and thus “6-chloro-1,2-dimethyl-1H-benzo[d]imidazole” could potentially be used in the development of novel drugs.
properties
IUPAC Name |
6-chloro-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZAFCSTGGQSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311265 |
Source
|
Record name | MLS003115225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1,2-dimethyl-1H-benzo[d]imidazole | |
CAS RN |
14537-47-4 |
Source
|
Record name | MLS003115225 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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